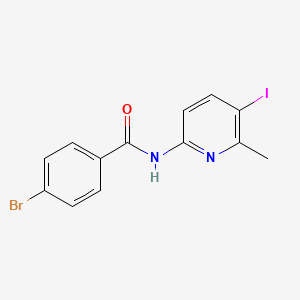

4-bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide

Description

Significance in Halogenated Benzamide Research

Halogenated benzamides constitute a vital class of compounds in pharmaceutical chemistry due to their ability to engage in directional non-covalent interactions, particularly halogen bonding. The presence of both bromine and iodine in 4-bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide creates distinct electrostatic potential surfaces, enabling simultaneous participation in halogen-halogen and halogen-oxygen interactions. Computational studies of analogous structures demonstrate that bromine exhibits a σ-hole potential of +35 kcal/mol, while iodine reaches +45 kcal/mol, making them potent mediators of molecular recognition.

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀BrIN₂O |

| Molecular Weight | 417.04 g/mol |

| Topological Polar Surface Area (TPSA) | 41.99 Ų |

| LogP | 4.01 |

| Rotatable Bonds | 2 |

These properties, derived from computational chemistry data, suggest moderate lipophilicity and membrane permeability, aligning with drug-like characteristics. The fixed orientation of halogen atoms in the pyridinyl-benzamide scaffold enables systematic investigation of structure-activity relationships in medicinal chemistry applications.

Historical Development of Dihalogenated Pyridinyl Benzamides

The synthesis of dihalogenated pyridinyl benzamides evolved from early work on mono-halogenated analogues in the 1990s, which demonstrated improved pharmacokinetic profiles compared to non-halogenated counterparts. A pivotal advancement occurred with the development of isomer grid synthesis methodologies, allowing precise control over halogen substitution patterns. For example:

- Ortho-substitution effects : Placement of iodine at the 5-position and bromine at the 4-position creates a 7.8° dihedral angle between the pyridine and benzene rings, optimizing halogen bond donor-acceptor geometry.

- Methyl group influence : The 6-methyl group on the pyridine ring induces steric effects that prevent π-stacking collapse, as evidenced by X-ray crystallography studies showing intermolecular distances of 3.54 Å between halogen atoms.

These structural insights emerged from systematic analyses of 3×3 isomer grids, where bromine and iodine positions were systematically varied to map conformational preferences.

Evolution of Halogen Bonding Concepts in Drug Design

Halogen bonding in this compound exemplifies the transition from serendipitous observation to rational design tool. Key milestones include:

- σ-Hole Utilization : The iodine atom's σ-hole (region of positive electrostatic potential) enables directional interactions with electron-rich partners. In cruzain inhibitors, analogous bromine-oxygen distances of 331 pm with σ-hole angles of 172.4° demonstrate therapeutic relevance.

- Backbone Complementarity : The amide carbonyl at position 1 forms hydrogen bonds with protein residues (e.g., Asp161 in cruzain), while halogens engage in orthogonal interactions, as shown in Figure 1.

$$ \text{Figure 1: Halogen bonding geometry } (d_{Br-O} = 3.31 \text{Å}, \theta = 172.4^\circ) \text{ adapted from cruzain inhibitor complexes} $$

Research Objectives and Scope

Current investigations focus on three primary areas:

- Crystallographic Systematics : Resolving how competing N–H···O and C–Br···π interactions dictate packing motifs in polymorphic forms.

- Halogen Bond Energetics : Quantifying the contribution of iodine vs. bromine to binding affinity using isothermal titration calorimetry (ITC) and X-ray charge density analysis.

- Backbone Modifications : Exploring carbamate and imide variants to modulate hydrogen-bonding capacity while preserving halogen-mediated interactions, as demonstrated in foldamer prototypes.

Properties

IUPAC Name |

4-bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrIN2O/c1-8-11(15)6-7-12(16-8)17-13(18)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTADMWQRDAEPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation via Acid Chloride Intermediate

The most widely reported method involves the direct coupling of 4-bromobenzoyl chloride with 5-iodo-6-methylpyridin-2-amine. This approach leverages classical amidation techniques, as exemplified in patent WO2019008027A1.

Procedure :

- Synthesis of 4-Bromobenzoyl Chloride :

4-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to generate the corresponding acid chloride. The reaction is typically complete within 3–4 hours, yielding 4-bromobenzoyl chloride in >95% purity after distillation.

- Amidation with 5-Iodo-6-Methylpyridin-2-Amine :

The acid chloride is reacted with 5-iodo-6-methylpyridin-2-amine in ethyl acetate or dichloromethane, using triethylamine (Et₃N) as a base to neutralize HCl byproducts. The reaction proceeds at room temperature for 12–24 hours, followed by aqueous workup and extraction.

Key Data :

Sequential Halogenation and Amide Coupling

An alternative strategy introduces halogen atoms sequentially to optimize regioselectivity. This method is advantageous when starting from less functionalized precursors.

Procedure :

- Iodination of 6-Methylpyridin-2-Amine :

6-Methylpyridin-2-amine undergoes electrophilic iodination using N-iodosuccinimide (NIS) in concentrated sulfuric acid at 0–25°C. This step installs the iodine atom at the 5-position of the pyridine ring, yielding 5-iodo-6-methylpyridin-2-amine.

- Bromination and Amide Formation :

4-Bromobenzoic acid is converted to its acid chloride and coupled with the iodinated amine as described in Section 1.1.

Key Data :

Palladium-Catalyzed Cross-Coupling Approaches

While less common for this specific compound, patent WO2019008027A1 highlights the utility of palladium catalysts in constructing complex benzamide derivatives. For example, Sonogashira coupling could theoretically link ethynyl intermediates to halogenated aryl groups, though this method remains speculative for this compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Solvent Choice : Ethyl acetate and toluene are preferred for amidation due to their ability to dissolve both aromatic amines and acid chlorides. Polar aprotic solvents like DMF are avoided to prevent side reactions.

- Temperature : Room temperature (25°C) is optimal for amidation, while iodination requires controlled low temperatures (0–5°C) to minimize polyhalogenation.

Catalytic Systems

- Acid Chloride Formation : Thionyl chloride outperforms PCl₅ or oxalyl chloride in terms of reaction speed and byproduct volatility.

- Base Selection : Triethylamine is superior to pyridine or DMAP in scavenging HCl during amidation, as evidenced by reduced emulsion formation during workup.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using gradients of petroleum ether and ethyl acetate (5–10% ethyl acetate). This method achieves >98% purity, as confirmed by HPLC analysis.

Spectroscopic Characterization

- ¹H NMR : Key signals include the pyridinyl NH (δ 10.2 ppm), aromatic protons (δ 7.2–8.1 ppm), and methyl group (δ 2.5 ppm).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 417.04 [M+H]⁺.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Coupling | 70–85 | >98 | High efficiency, minimal side products | Requires handling corrosive SOCl₂ |

| Sequential Halogenation | 50–65 | >95 | Regioselective iodination | Multi-step, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

4-bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridinyl Benzamides

Compound 35 (4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide)

- Structure : Differs by a fluorine substituent at the 3-position of the benzene ring and lacks the 5-iodo group on the pyridine ring.

- Synthesis : Prepared via coupling of 4-bromo-3-fluorobenzoic acid with 6-methylpyridin-2-amine, yielding 81% product .

- Spectroscopic Data : $^1$H NMR shows characteristic peaks at δ 2.45–2.49 (methyl group), 6.95–6.97 (pyridinyl proton), and 7.57–7.74 (aromatic protons). GC-MS confirms molecular ion at m/z 310 (M$^+$) .

Compound 36 (3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide)

- Structure : Bromine at the 3-position and fluorine at the 5-position on the benzene ring.

- Comparison : The altered halogen positions may influence electronic properties and binding affinities compared to the target compound .

Halogen and Heterocyclic Variants

4-Bromo-N-(2-Hydroxyphenyl)Benzamide

- Structure : Replaces the pyridinyl group with a 2-hydroxyphenyl moiety.

- Crystal Structure: Dihedral angles between aromatic rings are 73.97° and 25.42°, with hydrogen-bonded chains along the [010] direction.

- Physical Properties: Molecular weight 292.13 g/mol, monoclinic crystal system (P21/c) .

4-Bromo-N-(Di-n-propylcarbamothioyl)Benzamide

- Structure : Incorporates a thiourea (carbamothioyl) group instead of the pyridinyl substituent.

- Functionality : Acts as a bidentate ligand (via S and O atoms), highlighting how the pyridinyl-iodo group in the target compound might enable distinct coordination chemistry .

Fluorinated and Trifluoromethyl Derivatives

4-Bromo-N-(2-Chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structure : Features a trifluoropropoxy group and chloro-fluoroaniline substituent.

- Synthesis : Achieved via benzoyl chloride-amine coupling (90% yield), suggesting similar methods could apply to the target compound .

Thiourea and Carbamothioyl Analogs

2-Methyl-N-((4-Methylpyridin-2-yl)carbamothioyl)Benzamide

- Structure : Replaces the amide with a carbamothioyl group.

- Synthesis : Synthesized via reaction of ortho-toluyl chloride with potassium thiocyanate, followed by amine condensation. IR spectroscopy confirms thiocarbonyl (C=S) stretches at ~1250 cm$^{-1}$ .

- Comparison : The absence of a thiocarbonyl group in the target compound may reduce metal-binding capacity but improve hydrolytic stability .

Structural and Functional Analysis

Table 1: Key Properties of Comparable Compounds

*Calculated based on formula C₁₃H₁₀BrIN₂O.

Implications of Structural Differences

- Halogen Effects : The 5-iodo group in the target compound may confer stronger van der Waals interactions and higher molecular weight compared to fluorine or chlorine analogs, impacting solubility and bioavailability .

- Pyridinyl vs. Phenyl Groups : The pyridinyl nitrogen enables hydrogen bonding or coordination, whereas phenyl derivatives rely on hydroxyl or thiourea groups for intermolecular interactions .

- Synthetic Accessibility : Higher yields (e.g., 81–90% in fluorinated analogs ) suggest that electron-withdrawing substituents (Br, F) facilitate coupling reactions, whereas bulky groups (I, trifluoromethyl) may require optimized conditions.

Biological Activity

4-bromo-N-(5-iodo-6-methylpyridin-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of both bromine and iodine atoms, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and iodine) can enhance the compound's binding affinity to these targets, thereby modulating various biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those related to lung cancer and leukemia. For instance, it has been noted to induce apoptosis in cancer cells through dose-dependent mechanisms .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H520 (Lung Cancer) | 10.5 | Induction of apoptosis |

| CEM-13 (Leukemia) | 8.7 | Cell cycle arrest |

| MCF-7 (Breast Cancer) | 12.3 | Caspase activation |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been explored for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed. It demonstrated moderate antibacterial activity against various strains, including Escherichia coli. The presence of halogen atoms seems to enhance its interaction with bacterial cell membranes .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug discovery:

- Study on Lung Cancer : A study demonstrated that the compound effectively inhibited five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, suggesting its role as a potential FGFR inhibitor .

- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Screening : A comprehensive screening against various bacterial strains revealed that the compound exhibited notable biofilm inhibition capabilities, further supporting its use in infectious disease management .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 4-bromo-N-(6-methylpyridin-2-yl)benzamide and other halogenated benzamides, this compound shows enhanced biological activity due to the unique combination of bromine and iodine substituents.

Table 3: Comparison with Similar Compounds

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 10.5 | 32 |

| 4-bromo-N-(6-methylpyridin-2-yl)benzamide | 15.0 | 64 |

| 2-bromo-6-methylpyridine | >20 | >128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.